(4-Amino-2-thioxo-3-(o-tolyl)-2,3-dihydrothiazol-5-yl)(azepan-1-yl)methanone
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Overview
Description
(4-Amino-2-thioxo-3-(o-tolyl)-2,3-dihydrothiazol-5-yl)(azepan-1-yl)methanone is a complex organic compound featuring a thiazole ring, an azepane ring, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Amino-2-thioxo-3-(o-tolyl)-2,3-dihydrothiazol-5-yl)(azepan-1-yl)methanone typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Thiazole Ring: Starting with o-toluidine, the thiazole ring is formed through a cyclization reaction with carbon disulfide and an appropriate halogenating agent.
Introduction of the Azepane Ring: The azepane ring is introduced via nucleophilic substitution reactions, often involving azepane and a suitable leaving group.
Final Assembly: The final compound is assembled through condensation reactions, where the thiazole and azepane intermediates are coupled under controlled conditions.
Industrial Production Methods: Industrial production may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques like crystallization and chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thioxo group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The amino group can participate in substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophiles for amino group substitution.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiazole derivatives.
Chemistry:
Catalysis: The compound can act as a ligand in metal-catalyzed reactions.
Material Science: Used in the synthesis of polymers with specific properties.
Biology:
Enzyme Inhibition: Potential inhibitor of enzymes due to its complex structure.
Biological Probes: Used in studying biological pathways.
Medicine:
Drug Development: Investigated for its potential as an anti-inflammatory or anticancer agent.
Industry:
Dye Synthesis: Used in the production of dyes and pigments.
Polymer Additives: Enhances the properties of certain polymers.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets. For instance, in medicinal applications, it may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. The thiazole ring and amino groups are crucial for these interactions, facilitating binding through hydrogen bonds and van der Waals forces.
Comparison with Similar Compounds
- (4-Amino-2-thioxo-3-phenyl-2,3-dihydrothiazol-5-yl)(azepan-1-yl)methanone
- (4-Amino-2-thioxo-3-(p-tolyl)-2,3-dihydrothiazol-5-yl)(azepan-1-yl)methanone
Comparison:
- Structural Differences: Variations in the substituents on the thiazole ring (e.g., phenyl vs. o-tolyl) can significantly alter the compound’s reactivity and binding properties.
- Unique Features: The o-tolyl group in (4-Amino-2-thioxo-3-(o-tolyl)-2,3-dihydrothiazol-5-yl)(azepan-1-yl)methanone provides unique steric and electronic effects, potentially enhancing its biological activity compared to its analogs.
This compound’s unique structure and versatile reactivity make it a valuable subject of study in various scientific fields.
Properties
IUPAC Name |
[4-amino-3-(2-methylphenyl)-2-sulfanylidene-1,3-thiazol-5-yl]-(azepan-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3OS2/c1-12-8-4-5-9-13(12)20-15(18)14(23-17(20)22)16(21)19-10-6-2-3-7-11-19/h4-5,8-9H,2-3,6-7,10-11,18H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYWDHFZDOZUYFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=C(SC2=S)C(=O)N3CCCCCC3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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